molecular formula C19H20O B1215086 12-Demethylmulticaulin CAS No. 199986-64-6

12-Demethylmulticaulin

Cat. No.: B1215086
CAS No.: 199986-64-6
M. Wt: 264.4 g/mol
InChI Key: ZMSKUQUFEKLXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Demethylmulticaulin is a nor abietane-type diterpene isolated from Salvia multicaulis Vahl., a plant studied for its bioactive constituents . Structurally, it belongs to the abietane diterpenoid family but is characterized by the absence of a methyl group at the C-12 position, a modification that distinguishes it from other abietanes. This compound was first identified during activity-guided fractionation of S. multicaulis extracts targeting HMG-CoA reductase inhibition, a key enzyme in cholesterol biosynthesis .

Properties

CAS No.

199986-64-6

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

7,8-dimethyl-2-propan-2-ylphenanthren-3-ol

InChI

InChI=1S/C19H20O/c1-11(2)17-9-14-6-8-15-13(4)12(3)5-7-16(15)18(14)10-19(17)20/h5-11,20H,1-4H3

InChI Key

ZMSKUQUFEKLXGK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Classification and Key Features

12-Demethylmulticaulin is classified as a nor abietane, indicating the loss of a methyl group compared to typical abietane diterpenes. Below is a comparison with structurally related compounds isolated from S. multicaulis:

Compound Name Structural Class Key Structural Features
This compound Nor abietane Demethylation at C-12
6,7-Dehydroyleanone Abietane Double bond at C-6/C-7
Ferruginol Abietane Hydroxyl group at C-12
7-Acetoxyhorminone Abietane Acetoxy group at C-7
12-Hydroxy abieta-hexaene Abietane Hydroxyl group at C-12; conjugated double bonds
12-Hydroxy pisiferal Nor abietane Hydroxylation at C-12; demethylation

HMG-CoA Reductase Inhibitory Activity

The inhibitory activity of this compound and related compounds against HMG-CoA reductase was quantified (Table 1). Data from in vitro assays reveal structural modifications significantly impact potency:

Table 1. Inhibitory Activity of S. multicaulis Diterpenes

Compound Name % Inhibition at Tested Concentration IC50 (µg/mL)
This compound 35.29 ± 0.05 Not reported
7-Acetoxyhorminone 84.15 ± 0.10 63.6 ± 1.21
Ferruginol 18.11 ± 0.10 Not reported
12-Hydroxy abieta-hexaene 2.26 ± 0.21 Not reported
Horminone–7-acetoxyhorminone mixture 76.26 ± 0.14 52.3 ± 0.78

Key Findings:

  • This compound exhibits moderate inhibition (35.29%) but is less potent than 7-acetoxyhorminone (84.15%), the most active compound in the study.
  • The acetoxy group at C-7 in 7-acetoxyhorminone enhances activity compared to non-acetylated analogs, suggesting esterification improves enzyme binding .
  • Demethylation at C-12 (as in this compound) confers higher activity than hydroxylation at the same position (12-Hydroxy abieta-hexaene: 2.26% inhibition), indicating methyl group removal may optimize steric interactions with the enzyme .

Pharmacological Context and Structural Insights

  • Nor abietanes vs.
  • Synergistic Effects: Compounds like the horminone–7-acetoxyhorminone mixture (76.26% inhibition) suggest combined structural features (e.g., hydroxyl and acetoxy groups) may enhance activity .
  • Comparative Bioactivity: While this compound is less active than 7-acetoxyhorminone, its moderate inhibition highlights its role as a secondary bioactive component in S. multicaulis extracts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Demethylmulticaulin
Reactant of Route 2
12-Demethylmulticaulin

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